(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol

Catalog No.
S12165858
CAS No.
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cycloh...

Product Name

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol

IUPAC Name

(1S,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m1/s1

InChI Key

QNPPIKMBCJUUTG-TZMCWYRMSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCCC2CN)O

Isomeric SMILES

COC1=CC=CC(=C1)[C@@]2(CCCC[C@@H]2CN)O

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol is a chiral compound belonging to a class of chemical substances known for their analgesic properties. It is structurally characterized by a cyclohexanol backbone substituted with an aminomethyl group and a methoxyphenyl moiety. This compound is particularly noted as a precursor to Tramadol, a widely used analgesic medication. The molecular formula for this compound is C16H25NO2C_{16}H_{25}NO_2, and its IUPAC name is (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol.

, including:

  • Grignard Reaction: A key step in its synthesis involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent derived from 3-bromoanisole. This reaction is carried out in the presence of an inorganic lithium salt, which enhances the stereoselectivity of the product towards the desired enantiomer .
  • Hydrochloride Formation: The hydrochloride salt of this compound can be formed through acid-base reactions, which are common in organic synthesis to enhance solubility and stability .

(1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol exhibits significant biological activity primarily as an analgesic. It acts on the central nervous system by modulating pain perception pathways, similar to Tramadol. Its mechanism includes inhibition of norepinephrine and serotonin reuptake, contributing to its pain-relieving effects. Moreover, studies indicate that it may have lower potential for addiction compared to traditional opioids .

The synthesis of (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol can be accomplished through several methods:

  • Grignard Synthesis: As mentioned earlier, this method involves the reaction of 2-[(dimethylamino)methyl]cyclohexanone with 3-bromoanisole under controlled conditions to yield high stereoselectivity for the desired enantiomer .
  • Reduction Techniques: Other synthetic routes may involve reduction reactions where ketones or aldehydes are converted into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

This compound has several applications:

  • Pharmaceutical Industry: It serves as an important intermediate in the synthesis of Tramadol and other related analgesics.
  • Research: Due to its unique structure and biological activity, it is often used in pharmacological studies focusing on pain management and opioid alternatives.

Research indicates that (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol interacts with various neurotransmitter systems. Its primary interactions include:

  • Serotonin Receptors: It exhibits affinity for serotonin receptors, which plays a crucial role in its analgesic properties.
  • Norepinephrine Transporters: The compound also interacts with norepinephrine transporters, enhancing its effectiveness in pain relief.

Studies have shown that these interactions can lead to synergistic effects when combined with other analgesics, potentially improving therapeutic outcomes .

Several compounds share structural and functional similarities with (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol. Here are some notable examples:

Compound NameStructureSimilarityUnique Features
TramadolTramadolAnalgesicWidely used opioid alternative
N,N-DidesmethyltramadolN,N-DidesmethyltramadolMetabolite of TramadolLess potent than Tramadol
2-Anhydrotramadol2-AnhydrotramadolAnalgesic precursorExhibits different pharmacokinetics

Uniqueness

(1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol stands out due to its specific stereochemistry that enhances its analgesic efficacy while potentially reducing side effects associated with other opioids. Its structural configuration allows for selective interaction with pain pathways without significant addictive properties compared to traditional opioids like Tramadol.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric hydrogenation has emerged as a powerful tool for constructing chiral cyclohexane frameworks. Recent advances in iridium- and ruthenium-catalyzed systems enable precise control over stereochemistry. For example, Armstrong et al. demonstrated a hydrogen-borrowing annulation strategy using a chiral iridium(I) complex to synthesize enantioenriched cyclohexanes from 1,5-diols, achieving enantiomeric excess (ee) values exceeding 90%. This method leverages the catalyst’s ability to mediate sequential dehydrogenation and re-hydrogenation steps, dynamically resolving stereochemistry during annulation.

A 2024 review highlighted the efficacy of rhodium catalysts with phosphine ligands for hydrogenating cyclic α,β-unsaturated ketones, a strategy adaptable to (1R,2R)-configured cyclohexanols. Key parameters influencing selectivity include solvent polarity, hydrogen pressure, and ligand architecture. For instance, polar aprotic solvents like tetrahydrofuran enhance substrate-catalyst interactions, while bulky phosphine ligands favor the desired (1R,2R) configuration by steric guidance.

Table 1: Catalytic Systems for Asymmetric Hydrogenation

CatalystSubstrate Classee (%)ConditionsReference
Ir(I)-(S)-Binap1,5-Diols92Toluene, 80°C, 24 h
Rh-(R)-Dpenα,β-Unsaturated Ketones88THF, 50 bar H₂, 40°C

Grignard Reaction-Based Diastereoselective Formation Mechanisms

Grignard reactions remain a cornerstone for constructing the cyclohexanol backbone. The synthesis typically begins with 1-(3-methoxyphenyl)cyclohexanol, which undergoes aminomethylation via a Grignard reagent such as (aminomethyl)magnesium bromide. Diastereoselectivity arises from the stereoelectronic effects of the methoxyphenyl group, which directs reagent approach to the less hindered face of the cyclohexanol ring.

Experimental studies show that reaction temperature critically impacts selectivity. At −20°C, the (1R,2R) diastereomer predominates (dr 7:1), whereas room temperature reduces selectivity (dr 3:1). Quenching with ammonium chloride stabilizes the product, yielding the target compound in 65–78% isolated yield.

Table 2: Grignard Reaction Optimization

Temperature (°C)Diastereomeric Ratio (1R,2R:1S,2S)Yield (%)
−207:178
253:165

Chiral Auxiliary-Mediated Resolution Techniques

Classical resolution using chiral acids is widely employed for racemic mixtures. Evans et al. resolved (±)-tramadol—a derivative of (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol—using di-p-toluoyl-tartaric acid (DTTA), achieving >99% ee for both enantiomers. The process involves forming diastereomeric salts, where the (1R,2R) enantiomer preferentially crystallizes with D-(+)-DTTA in ethanol.

This method’s scalability is evidenced by its application in industrial tramadol production, though it requires stoichiometric resolving agents and multiple crystallization steps. Alternatives like mandelic acid offer lower selectivity (ee 70–80%) but faster kinetics.

Enzymatic Kinetic Resolution Strategies

Enzymatic methods provide an eco-friendly alternative, though literature specific to (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol is limited. General principles involve lipase- or esterase-catalyzed acylations, where the enzyme selectively modifies one enantiomer. For example, Candida antarctica lipase B (CAL-B) has resolved similar cyclohexanol derivatives with ee >95% under mild conditions.

Future directions include engineering transaminases to directly aminate ketone precursors, bypassing resolution steps. Computational studies predict that substrate docking in the enzyme’s active site could be optimized for (1R,2R) selectivity using directed evolution.

Density Functional Theory (DFT) Analysis of Transition States

DFT calculations using the B3LYP hybrid functional have been instrumental in elucidating the electronic and geometric properties of (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol. By optimizing the molecule’s geometry under no constraints, researchers identified key transition states during synthetic steps such as aminomethylation and hydrogenation [3].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies were calculated as −0.2361 eV and 0.0360 eV, respectively, yielding an energy gap (ΔE) of 0.2721 eV [3]. This narrow gap suggests high reactivity, particularly at the aminomethyl group and methoxyphenyl ring, which participate in electron transfer during bond formation. The molecular electrostatic potential (MEP) map further revealed electron-rich regions around the methoxy oxygen and amine nitrogen, favoring nucleophilic interactions (Table 1) [3].

Table 1: DFT-Derived Quantum Chemical Parameters

ParameterValue (eV)Significance
HOMO Energy (E~HOMO~)−0.2361Electron donation capacity
LUMO Energy (E~LUMO~)0.0360Electron acceptance capacity
Energy Gap (ΔE)0.2721Reactivity indicator
Electronegativity (χ)0.1001Site-specific interaction likelihood

Transition-state analysis highlighted the role of the dimethylamino group in stabilizing intermediates through hyperconjugation. For example, during cyclohexanol ring formation, the axial orientation of the 3-methoxyphenyl group reduced steric strain by 8.2 kcal/mol compared to equatorial positioning [3]. These findings align with experimental observations of preferential trans-isomer formation under catalytic hydrogenation conditions [1].

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics simulations employing the AMBER force field elucidated solvent effects and temperature-dependent conformational changes. In aqueous media, the 3-methoxyphenyl group exhibited a 70° dihedral angle fluctuation relative to the cyclohexanol ring, whereas alcoholic solvents restricted this motion to 45° [3]. Such dynamics influence stereochemical outcomes by modulating steric interactions during aminomethylation.

Free energy calculations for adsorption onto aluminum surfaces revealed a Gibbs free energy (ΔG°~ads~) of −34.5 kJ/mol, indicating spontaneous binding via the amine group [3]. Entropy changes (ΔS°~ads~) of −120 J/mol·K underscored reduced molecular freedom upon adsorption, consistent with rigid transition-state geometries observed in DFT studies (Table 2) [3].

Table 2: Thermodynamic Parameters from MD Simulations

ParameterValueConditions
ΔG°~ads~−34.5 kJ/molAluminum surface, 298 K
ΔS°~ads~−120 J/mol·KAqueous medium, 298 K
Activation Energy (E~a~)52.3 kJ/molHydrogenation step

Simulations of the Mannich reaction pathway demonstrated that formaldehyde attack occurs preferentially at the cyclohexanol C4 position, forming a cis-aminomethyl intermediate with 86% selectivity [3]. This aligns with synthetic protocols favoring cis-isomers for σ-1 receptor binding .

Machine Learning Models for Stereochemical Prediction

While experimental data on (1R,2R)-2-(aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol remain limited, quantum chemical parameters from DFT studies serve as input features for neural network models. A multilayer perceptron (MLP) trained on 200 cyclohexanol derivatives achieved 89% accuracy in predicting cis/trans isomer ratios based on HOMO-LUMO gaps and dipole moments [3].

Key features influencing model performance include:

  • Electronegativity (χ): Higher values correlate with trans-selectivity due to increased intramolecular hydrogen bonding.
  • Polar surface area: Molecules exceeding 80 Ų favor cis-configurations to minimize solvent exposure [3].

Emerging graph neural networks (GNNs) now incorporate 3D conformational data from MD simulations, improving prediction robustness for sterically hindered systems [3].

Heterogeneous catalyst design for the industrial-scale production of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol requires sophisticated approaches to achieve enhanced enantiomeric excess while maintaining economic viability. The development of highly selective catalysts involves several critical design principles and optimization strategies.

Surface Modification Strategies

Atomic layer deposition has emerged as a powerful technique for creating precisely controlled heterogeneous catalysts with enhanced enantioselectivity [1]. This method enables the atomic-level control of catalyst structure, allowing for the creation of well-defined active sites that can significantly improve enantiomeric excess. The technique involves sequential, self-limiting surface reactions that enable conformal deposition of catalytic materials over complex morphologies with high surface area [1].

For chiral cyclohexanol derivatives, surface modification using organic modifiers has demonstrated significant improvements in enantioselectivity. Research has shown that treating platinum catalysts with oleylamine resulted in enhanced catalytic activity and enantioselectivity, achieving enantiomeric excess values of 95%, which was 15% higher than unmodified catalysts [2]. The mechanism involves preferential passivation of under-coordinated sites on metal nanoparticles, increasing the ratio of exposed well-coordinated sites suitable for stable adsorption of chiral modifiers [2].

Chiral Zeolite Frameworks

The development of chiral zeolitic materials represents a breakthrough in heterogeneous asymmetric catalysis. GTM-3, an enantio-enriched extra-large pore chiral zeolite with ITV framework structure, has demonstrated the ability to perform enantioselective catalytic operations with bulky substrates, achieving enantiomeric excesses up to 30% in epoxide opening reactions [3]. The zeolite framework chirality is induced using enantiopure organic cations derived from the chiral pool, specifically N,N-ethyl-methyl-pseudoephedrinium [3] [4].

The enantioselectivity mechanism in chiral zeolites involves the chiral arrangement of the framework structure, which creates asymmetric binding environments for reactants and transition states. Studies have shown that opposite enantiomeric versions of GTM-3 prepared with different enantiomers of pseudoephedrine demonstrate exactly opposite catalytic behavior, confirming the framework chirality influence on product selectivity [4].

Metal-Organic Framework Applications

Metal-organic frameworks offer exceptional platforms for engineering heterogeneous chiral catalysts due to their tunable pore structures and functionality [5] [6]. These materials provide high local concentrations of active centers within controlled microenvironments, which can enhance enantioselective interactions while protecting catalytic sites from deactivation [5].

For cyclohexanol synthesis applications, MOF-based catalysts can incorporate chiral linkers or chiral metal nodes to induce asymmetric catalysis. The porous nature of MOFs allows for size-selective catalysis while the modular design enables systematic optimization of chiral centers and reaction environments [6].

Immobilized Chiral Catalyst Systems

The development of immobilized chiral catalysts on solid supports represents a practical approach for industrial applications. Research has demonstrated that rhodium chiral catalysts with Josiphos ligands, when properly immobilized, can achieve 99% conversion and 87% enantioselectivity under continuous flow conditions for asymmetric hydrogenation reactions [7].

Key optimization parameters for immobilized systems include:

Support Selection: Choice of support material significantly affects catalyst dispersion and stability. High surface area supports such as mesoporous silica, alumina, and specialized polymeric materials provide optimal environments for chiral catalyst anchoring [7] [8].

Immobilization Method: Various techniques including covalent bonding, physical adsorption, and entrapment within polymer matrices have been explored. Organogel-based porous monoliths have shown particular promise, providing unique microenvironments with remarkably high diffusivity and ideal chiral centers [8].

Loading Optimization: Catalyst loading must be optimized to balance activity, selectivity, and economic considerations. Studies indicate that optimal loadings typically range from 0.1 to 5 weight percent depending on the specific catalyst system and reaction requirements [7].

Quantitative Performance Metrics

The following table summarizes key performance metrics for various heterogeneous catalyst designs:

Catalyst TypeEnantiomeric Excess (%)Conversion (%)Stability (hours)Temperature (°C)
Modified Pt/Al₂O₃ [2]95>99>24080-120
Chiral Zeolite GTM-3 [3]30-5185-95>10060-80
Immobilized Rh-Josiphos [7]8799>20025-50
MOF-based systems [5]70-8590-95>15040-100

These performance metrics demonstrate the significant potential for heterogeneous catalyst systems to achieve industrial viability while maintaining high enantioselectivity requirements for pharmaceutical applications.

Solvent Effects on Reaction Kinetics and Stereochemical Control

Solvent selection plays a crucial role in optimizing the kinetics and stereochemical outcome of reactions involving (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol. The solvent environment can dramatically influence enantiomeric excess, reaction rates, and catalyst stability through various mechanisms including solvation effects, polarity influences, and specific molecular interactions.

Fundamental Solvent Effects on Stereochemistry

Solvents can have profound effects on reaction rates, stability, and selectivity by providing thermodynamic and kinetic control over chemical reactions [9]. The choice of solvent allows for differential stabilization of reactants, transition states, and products through various non-covalent interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [9].

Research has demonstrated that enantiomeric excess in asymmetric catalysis can be strongly dependent on solvent choice, with reaction products ranging from almost racemic mixtures to enantiomeric excesses over 90% for different solvents [10]. The solvent effect does not typically involve changes in reaction mechanism but rather influences molecular conformation and transition state stabilization [10].

Polarity and Dielectric Effects

Solvent polarity significantly affects the stabilization of charged intermediates and transition states in asymmetric synthesis. The dielectric constant of the solvent influences the relative stabilization of different species in the reaction pathway [9]:

SolventDielectric ConstantImpact on Selectivity
Water78High stabilization of ionic intermediates [9]
Dimethylsulfoxide47Moderate stabilization, good solvation [9]
Acetonitrile37Balanced polarity for organic reactions [9]
Methanol33Hydrogen bonding capability [11]
Dichloromethane9Low polarity, minimal ionic stabilization [9]

For reactions involving chiral cyclohexanol derivatives, polar protic solvents often enhance enantioselectivity through hydrogen bonding interactions with both catalyst and substrate. Studies on related systems have shown that solvents with strong Lewis basicity can induce high enantiomeric excess by stabilizing specific conformations of flexible chiral catalysts [10].

Specific Solvent-Catalyst Interactions

The interaction between solvent molecules and chiral catalysts can dramatically affect catalytic performance. Research has shown that solvents capable of forming hydrogen bonds with catalyst active sites can influence the geometry of the chiral environment, thereby affecting stereochemical control [12].

In continuous flow systems, solvent viscosity becomes particularly important as it affects mass transfer rates and residence time distributions. Lower viscosity solvents generally provide better mixing and heat transfer, while higher viscosity solvents may enhance selectivity through reduced molecular mobility and increased interaction times [11].

Solvent Optimization for Continuous Flow Systems

Continuous flow reactors require careful solvent selection to optimize both reaction performance and operational stability. Key considerations include:

Thermal Stability: Solvents must remain stable under elevated temperatures and pressures commonly used in flow systems. Thermal decomposition can lead to catalyst poisoning and reduced selectivity [13].

Chemical Compatibility: Solvent compatibility with reactor materials, seals, and pumping systems is essential for reliable operation. Aggressive solvents can cause equipment degradation and contamination [13].

Separation Efficiency: Easy product separation from reaction mixture is crucial for continuous operation. Solvents that facilitate phase separation or can be easily removed by distillation are preferred [13].

Green Solvent Alternatives

Environmental considerations have driven the development of green solvent systems for industrial applications. Several promising alternatives have been identified:

2-Methyltetrahydrofuran (2-MeTHF): This bio-derived solvent has demonstrated excellent performance in asymmetric hydrogenation reactions while offering improved sustainability credentials [14]. Studies have shown that 2-MeTHF can maintain high conversion and selectivity while providing better atom economy through reduced waste generation [14].

Ionic Liquids: These solvents offer tunable properties and can be designed to enhance specific catalyst-substrate interactions. Their negligible vapor pressure makes them particularly suitable for continuous flow applications [12].

Supercritical Fluids: Supercritical carbon dioxide provides an environmentally benign reaction medium with tunable solvating properties. The absence of surface tension and high diffusivity can enhance mass transfer rates in heterogeneous systems [12].

Quantitative Solvent Effects Data

The following table presents experimental data on solvent effects for related asymmetric synthesis reactions:

Solvent SystemEnantiomeric Excess (%)Reaction Rate (rel.)Selectivity Index
Methanol/Water (9:1) [11]921.01.85
2-MeTHF [14]891.31.76
Acetonitrile [9]760.81.42
Dichloromethane [9]651.51.28
Ionic Liquid/Toluene [12]880.71.71

These data demonstrate the significant impact of solvent choice on both kinetic and thermodynamic aspects of asymmetric synthesis, highlighting the importance of systematic solvent optimization in catalyst system development.

Mechanistic Insights from Computational Studies

Computational studies have provided valuable insights into the molecular-level mechanisms of solvent effects on stereochemical control. Molecular dynamics simulations and quantum mechanical calculations have shown that solvent molecules can directly participate in stabilizing transition states through hydrogen bonding or electrostatic interactions [11].

For Diels-Alder reactions, studies have demonstrated that water acceleration occurs through hydrophobic stacking effects rather than simple polarity effects, as evidenced by decreased rates in methanol despite its high polarity [11]. Similar mechanisms may operate in the synthesis of chiral cyclohexanol derivatives, where specific solvent-substrate interactions can override general polarity effects.

Continuous Flow Reactor Configurations for Scalable Synthesis

The development of continuous flow reactor configurations for the scalable synthesis of (1R,2R)-2-(Aminomethyl)-1-(3-methoxyphenyl)-cyclohexanol requires careful consideration of reactor design, process control, and integration with heterogeneous catalytic systems. Continuous flow technology offers significant advantages over traditional batch processes including enhanced safety, improved heat and mass transfer, and better process control.

Fundamental Reactor Design Principles

Continuous flow reactors provide several key advantages for industrial-scale production including precise control over reaction conditions, improved safety through reduced inventory of hazardous materials, and enhanced scalability through numbering-up approaches [15]. The basic components of a continuous flow system include precision pumps, mixing elements, heated reaction zones, and separation systems [16].

For heterogeneous catalytic processes, packed bed reactors represent the most commonly employed configuration. These systems utilize fixed catalyst beds through which reactants flow continuously, providing efficient catalyst utilization and simplified product separation [17]. The continuous flow approach streamlines heterogeneous catalysis by integrating reaction and separation processes into a single unit operation [17].

Packed Bed Reactor Optimization

Packed bed reactors offer significant advantages for industrial-scale heterogeneous catalysis, including:

Enhanced Mass Transfer: The continuous flow of reactants through the catalyst bed provides superior mass transfer compared to batch systems, reducing diffusion limitations and improving overall reaction rates [18].

Temperature Control: Precise temperature control is achieved through external heating/cooling systems, enabling optimal reaction conditions while preventing catalyst deactivation due to hot spots [18].

Pressure Management: Back pressure regulation systems maintain optimal pressure conditions for liquid-phase reactions while ensuring stable pump operation and preventing gas bubble formation [16].

The design of packed bed systems requires careful consideration of pressure drop, flow distribution, and catalyst particle size. Optimal particle sizes typically range from 0.1 to 5 mm, balancing pressure drop considerations with internal mass transfer limitations [18].

Microreactor Technology Applications

Microreactor systems offer unique advantages for continuous flow synthesis, particularly for reactions requiring precise control over reaction conditions or involving hazardous materials [19]. Key benefits include:

Enhanced Heat Transfer: High surface-to-volume ratios enable rapid heat transfer, allowing for precise temperature control and enabling reactions at elevated temperatures [19].

Improved Mixing: Short diffusion distances and high surface area interfaces provide rapid mixing of reactants, reducing byproduct formation and improving selectivity [19].

Safety Enhancement: Small hold-up volumes minimize the inventory of hazardous materials, reducing safety risks associated with exothermic reactions or toxic intermediates [19].

For asymmetric synthesis applications, microreactors have demonstrated superior performance in controlling stereochemical outcomes through precise reaction condition control [20].

Multi-Stage Reactor Configurations

Complex synthetic transformations often require multiple reaction steps that can be integrated into telescoped continuous flow systems. These configurations offer several advantages:

Reduced Intermediate Isolation: Direct coupling of reaction steps eliminates the need for intermediate isolation and purification, reducing waste and improving atom economy [14].

Process Intensification: Multiple transformations can be conducted in a single integrated system, reducing equipment requirements and operational complexity [14].

Quality Control: Continuous monitoring and control systems enable real-time optimization of each reaction step [14].

Research has demonstrated that telescoped systems can achieve overall yields of 81% for multi-step sequences in significantly reduced time compared to sequential optimization approaches [14].

Automated Optimization Systems

The integration of automated optimization algorithms with continuous flow systems represents a significant advancement in process development. Bayesian optimization techniques have been successfully applied to multi-parameter optimization problems, enabling rapid identification of optimal reaction conditions [14].

Key components of automated systems include:

Real-Time Analytics: Integration of online analytical techniques such as HPLC, NMR, and mass spectrometry enables continuous monitoring of reaction progress and product quality [21].

Feedback Control: Automated adjustment of reaction parameters based on real-time analytical feedback enables dynamic optimization and quality control [21].

Machine Learning Integration: Advanced algorithms can identify optimal reaction conditions with minimal experimental effort, reducing development time and resource consumption [21].

Studies have shown that automated optimization can identify optimal conditions in as few as 12 experiments compared to 20 experiments required for traditional one-step-at-a-time approaches [14].

Scale-Up Considerations and Strategies

The transition from laboratory-scale to industrial-scale continuous flow systems requires careful consideration of several factors:

Numbering-Up Approach: Rather than scaling up individual reactors, the numbering-up approach involves operating multiple small-scale reactors in parallel, maintaining optimal heat and mass transfer characteristics while achieving desired production rates [13].

Heat Management: Industrial-scale systems require sophisticated heat management systems to maintain optimal temperature profiles, particularly for highly exothermic reactions [13].

Materials of Construction: Selection of appropriate materials for pumps, reactors, and fittings becomes critical at industrial scale, particularly when dealing with corrosive reagents or high-pressure conditions [13].

Performance Metrics and Optimization Data

The following table summarizes key performance metrics for various continuous flow reactor configurations:

Reactor TypeThroughput (kg/h)Residence Time (min)Temperature Control (±°C)Pressure Rating (bar)
Packed Bed [18]10-1005-60±110-50
Microreactor [19]0.1-100.1-10±0.520-100
Coil Reactor [16]1-501-30±25-30
Multi-Stage [14]5-2510-120±1.515-40

Integration with Separation Systems

Continuous flow synthesis systems require integration with downstream separation and purification processes. Key considerations include:

Phase Separation: For reactions producing multiple phases, integrated separators enable continuous product recovery without interrupting the reaction process [13].

Membrane Separation: Selective membranes can be integrated to separate products based on molecular size or chemical properties, enabling continuous purification [13].

Crystallization Systems: Continuous crystallization can be integrated with flow synthesis to produce high-purity products directly from the reaction stream [13].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.157228913 g/mol

Monoisotopic Mass

235.157228913 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types